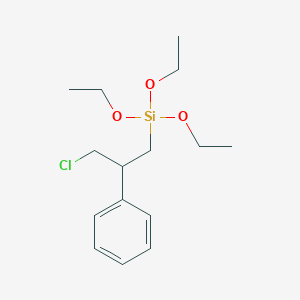
(2-((Chloromethyl)phenyl)ethyl)triethoxysilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-((Chloromethyl)phenyl)ethyl)triethoxysilane is an organosilicon compound with the molecular formula C15H25ClO3Si. It is characterized by the presence of a chloro-substituted phenylpropyl group attached to a triethoxysilane moiety. This compound is used in various chemical applications due to its unique reactivity and functional properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-((Chloromethyl)phenyl)ethyl)triethoxysilane typically involves the reaction of (3-chloro-2-phenylpropyl)chlorosilane with ethanol in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(3−Chloro-2-phenylpropyl)chlorosilane+3C2H5OH→(3−Chloro-2-phenylpropyl)(triethoxy)silane+3HCl
Industrial Production Methods: In industrial settings, the production of this compound involves the esterification of (3-chloro-2-phenylpropyl)trimethoxysilane with ethanol. The reaction is catalyzed by calcium oxide and carried out at elevated temperatures (110°C to 135°C) to achieve high yields .
化学反応の分析
Types of Reactions: (2-((Chloromethyl)phenyl)ethyl)triethoxysilane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The triethoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Oxidation and Reduction: The phenylpropyl group can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products:
Nucleophilic Substitution: Substituted silanes with various functional groups.
Hydrolysis: Silanols and siloxanes.
Oxidation: Oxidized derivatives of the phenylpropyl group.
科学的研究の応用
(2-((Chloromethyl)phenyl)ethyl)triethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
作用機序
The mechanism of action of (2-((Chloromethyl)phenyl)ethyl)triethoxysilane involves the hydrolysis of the triethoxy groups to form silanols, which can then condense to form siloxane bonds. This process allows the compound to form strong covalent bonds with inorganic surfaces, enhancing adhesion and durability. The chloro group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
類似化合物との比較
(3-Chloro-2-phenylpropyl)trimethoxysilane: Similar structure but with methoxy groups instead of ethoxy groups.
Phenylpropyltriethoxysilane: Lacks the chloro substituent, resulting in different reactivity.
(3-Aminopropyl)triethoxysilane: Contains an amino group instead of a chloro group, leading to different applications.
Uniqueness: (2-((Chloromethyl)phenyl)ethyl)triethoxysilane is unique due to the presence of both a chloro-substituted phenylpropyl group and triethoxy groups. This combination allows for versatile reactivity, making it suitable for a wide range of applications in various fields.
特性
CAS番号 |
10088-50-3 |
|---|---|
分子式 |
C15H25ClO3Si |
分子量 |
316.89 g/mol |
IUPAC名 |
(3-chloro-2-phenylpropyl)-triethoxysilane |
InChI |
InChI=1S/C15H25ClO3Si/c1-4-17-20(18-5-2,19-6-3)13-15(12-16)14-10-8-7-9-11-14/h7-11,15H,4-6,12-13H2,1-3H3 |
InChIキー |
MHLMHKUWJQHGKG-UHFFFAOYSA-N |
SMILES |
CCO[Si](CC(CCl)C1=CC=CC=C1)(OCC)OCC |
正規SMILES |
CCO[Si](CC(CCl)C1=CC=CC=C1)(OCC)OCC |
Key on ui other cas no. |
10088-50-3 |
同義語 |
[2-[(chloromethyl)phenyl]ethyl]triethoxysilane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















